

Application Notes and Protocols for URAT1 & XO Inhibitor 3

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Compound of Interest

Compound Name: URAT1&XO inhibitor 3

Cat. No.: B15572173

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of URAT1 & XO Inhibitor 3 (also referred to as compound 27), a potent dual inhibitor of Urate Transporter 1 (URAT1) and Xanthine Oxidase (XO). This document is intended to guide researchers in utilizing this compound for in vitro experiments aimed at studying uric acid metabolism and developing potential therapeutics for hyperuricemia and gout.

Introduction

Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout, a painful inflammatory arthritis. Uric acid homeostasis is maintained by a balance between its production and excretion. Xanthine Oxidase (XO) is the key enzyme in the final two steps of purine metabolism, leading to the production of uric acid. Urate Transporter 1 (URAT1), predominantly expressed in the kidneys, is responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.^{[1][2][3]}

Dual inhibition of both XO and URAT1 presents a promising therapeutic strategy for managing hyperuricemia by simultaneously reducing uric acid production and enhancing its renal excretion.^[4] URAT1 & XO Inhibitor 3 is a novel compound with potent inhibitory activity against both targets.

Physicochemical Properties and Solubility

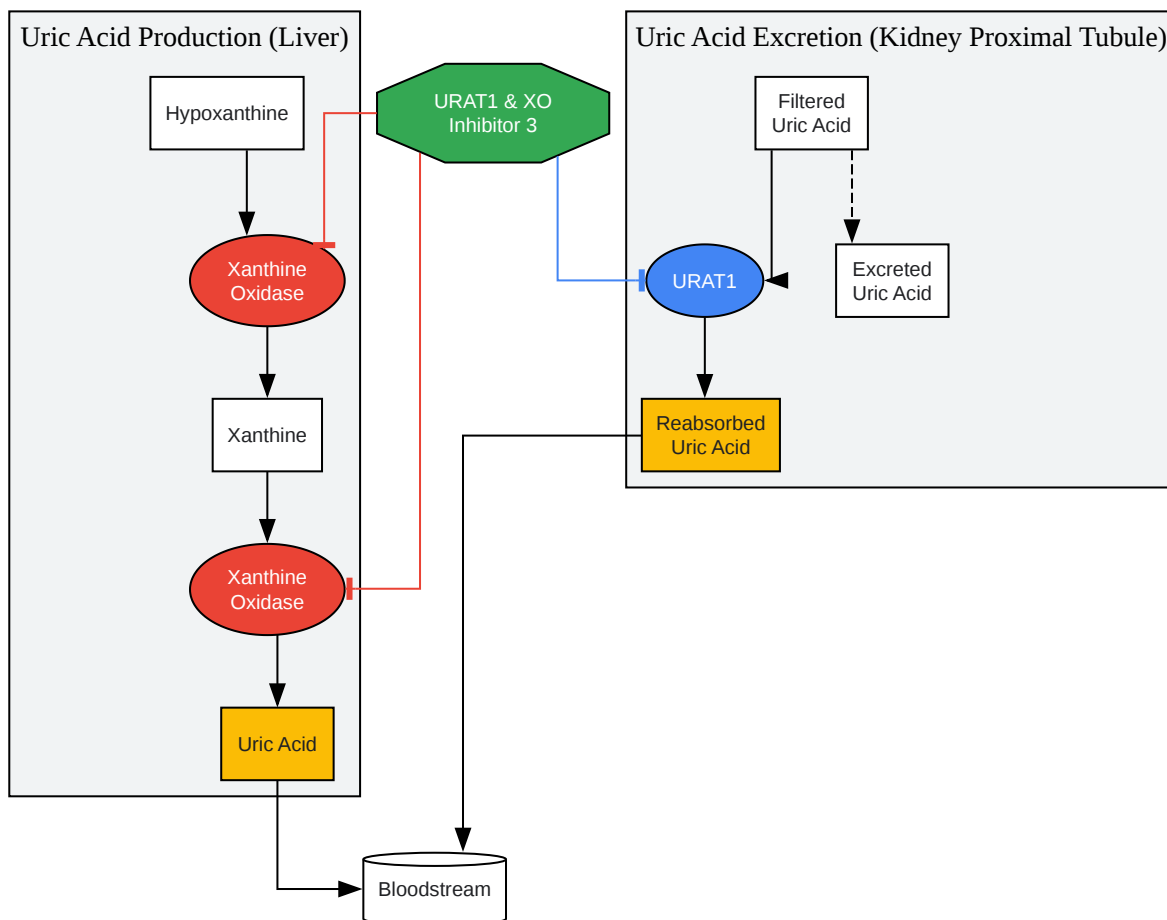
A summary of the key physicochemical and pharmacological properties of URAT1 & XO Inhibitor 3 is provided in the table below.

Property	Value	Reference
Target(s)	URAT1 and Xanthine Oxidase (XO)	[4]
IC50 (URAT1)	31 nM	[4]
IC50 (XO)	35 nM	[4]
Molecular Formula	C ₁₆ H ₈ FNO ₄	N/A
Molecular Weight	297.24 g/mol	N/A
CAS Number	2089040-93-5	N/A
Solubility in DMSO	≥ 10 mg/mL	N/A

Note: While a specific solubility value for URAT1 & XO Inhibitor 3 in DMSO is not explicitly published, a similar selective URAT1 inhibitor has a reported solubility of ≥ 10 mg/mL in DMSO.

Signaling Pathway

The dual inhibition of URAT1 and Xanthine Oxidase by Inhibitor 3 targets two key points in uric acid regulation. The diagram below illustrates the purine metabolism pathway leading to uric acid production and the subsequent renal handling of uric acid, highlighting the points of inhibition.



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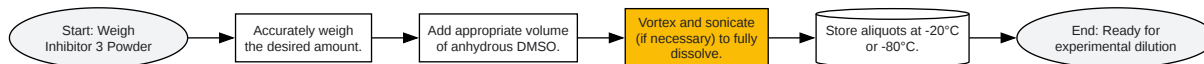
Caption: Dual inhibition of uric acid production and reabsorption.

Experimental Protocols

The following are detailed protocols for in vitro assays to evaluate the inhibitory activity of URAT1 & XO Inhibitor 3.

Stock Solution Preparation

A critical first step for any in vitro experiment is the correct preparation of the inhibitor stock solution.



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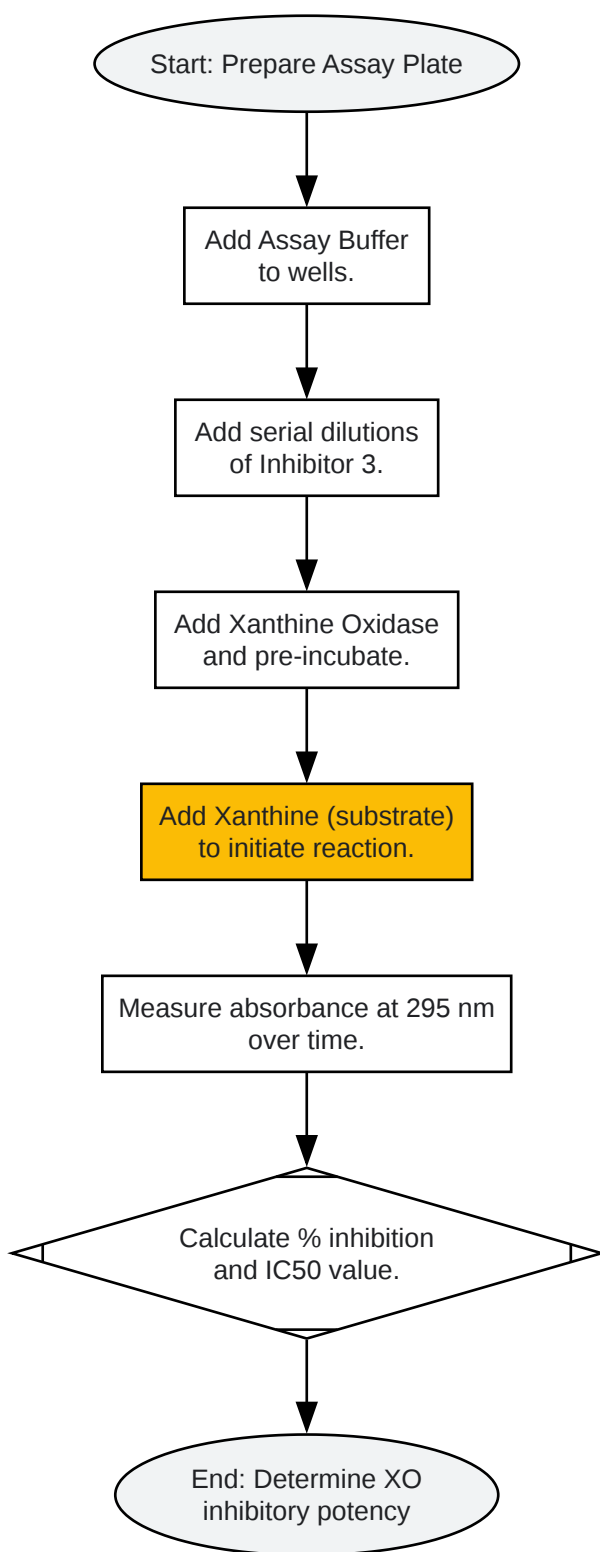
Caption: Workflow for preparing inhibitor stock solution.

Protocol:

- **Weighing:** Accurately weigh the desired amount of URAT1 & XO Inhibitor 3 powder using a calibrated analytical balance.
- **Solvent Addition:** Add the calculated volume of high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).
- **Dissolution:** Vortex the solution thoroughly. If necessary, use a sonicator bath for a short period to ensure complete dissolution. Visually inspect the solution to confirm the absence of any particulate matter.
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

In Vitro Xanthine Oxidase (XO) Inhibition Assay

This biochemical assay measures the ability of URAT1 & XO Inhibitor 3 to inhibit the enzymatic activity of Xanthine Oxidase.



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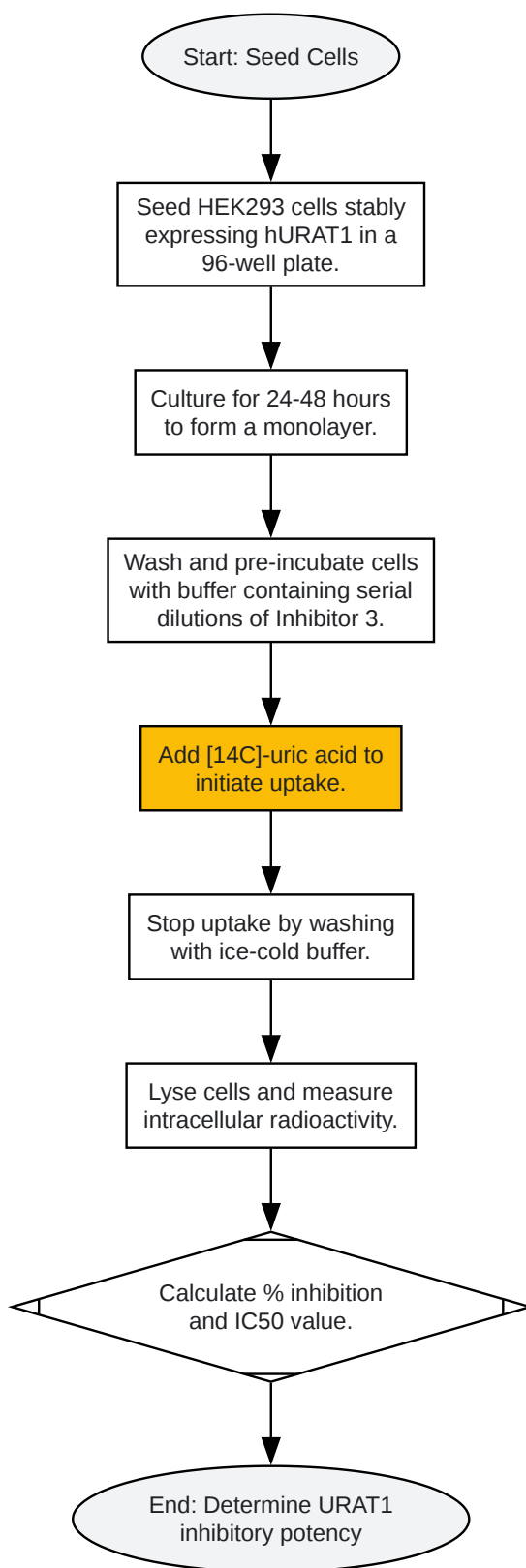
Caption: Workflow for the in vitro XO inhibition assay.

Protocol:

- **Assay Buffer:** Prepare a suitable assay buffer (e.g., potassium phosphate buffer, pH 7.5).
- **Compound Preparation:** Prepare a series of dilutions of URAT1 & XO Inhibitor 3 in the assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (e.g., Allopurinol).
- **Reaction Mixture:** In a 96-well UV-transparent plate, add the assay buffer, the test compound dilutions, and Xanthine Oxidase enzyme.
- **Pre-incubation:** Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes).
- **Reaction Initiation:** Initiate the enzymatic reaction by adding the substrate, xanthine.
- **Measurement:** Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at approximately 295 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro URAT1 Inhibition Assay (Cell-Based)

This cell-based assay determines the potency of URAT1 & XO Inhibitor 3 in blocking the uptake of uric acid into cells expressing the URAT1 transporter.



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Caption: Workflow for the cell-based URAT1 inhibition assay.

Protocol:

- **Cell Culture:** Culture Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1) in appropriate cell culture medium.
- **Cell Seeding:** Seed the hURAT1-HEK293 cells into a 96-well plate at a suitable density and allow them to adhere and form a monolayer overnight.
- **Compound Pre-incubation:** Wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). Then, pre-incubate the cells with various concentrations of URAT1 & XO Inhibitor 3 or a positive control (e.g., probenecid) for a defined period (e.g., 10-30 minutes) at 37°C.
- **Uptake Initiation:** Initiate uric acid uptake by adding a solution containing [¹⁴C]-labeled uric acid to each well.
- **Uptake Termination:** After a short incubation period (e.g., 5-15 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold transport buffer.
- **Quantification:** Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the percentage of inhibition of uric acid uptake for each inhibitor concentration compared to the vehicle-treated control. Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.

Safety Precautions

URAT1 & XO Inhibitor 3 is for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.

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